molecular formula C17H18ClNO3 B13942795 (4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol CAS No. 63690-31-3

(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

Cat. No.: B13942795
CAS No.: 63690-31-3
M. Wt: 319.8 g/mol
InChI Key: YMUDSVAZEVOKAP-GLWLLPOHSA-N
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Description

(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol is a complex organic compound with a unique structure that includes multiple chiral centers and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the core structure: This involves the construction of the benzofuro[3,2-e]isoquinoline core through a series of cyclization reactions.

    Introduction of functional groups: Chlorination and methylation are carried out using reagents such as thionyl chloride and methyl iodide under controlled conditions.

    Chiral resolution: The final product is obtained through chiral resolution techniques to ensure the correct stereochemistry at all chiral centers.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Conducted in polar aprotic solvents to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sodium Picosulfate: A related compound used as a laxative.

    Methyl Benzoate: A compound with similar structural features used in various applications.

Uniqueness

(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63690-31-3

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

InChI

InChI=1S/C17H18ClNO3/c1-19-5-4-17-9-2-3-12(20)16(17)22-15-13(21)7-10(18)8(14(15)17)6-11(9)19/h2-3,7,9,11-12,16,20-21H,4-6H2,1H3/t9-,11+,12-,16-,17-/m0/s1

InChI Key

YMUDSVAZEVOKAP-GLWLLPOHSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C(C=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)Cl

Canonical SMILES

CN1CCC23C4C1CC5=C(C=C(C(=C52)OC3C(C=C4)O)O)Cl

Origin of Product

United States

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